3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Formation of the Carbazole Moiety: The carbazole ring is synthesized through cyclization reactions involving appropriate aromatic precursors.
Coupling of the Two Moieties: The oxazole and carbazole moieties are coupled using amide bond formation reactions, typically involving reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carbazole moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxazole and carbazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide would depend on its specific biological target. Generally, compounds with oxazole and carbazole moieties can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(3-Methoxy-1,2-oxazol-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide lies in its specific combination of the oxazole and carbazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-24-18-11-12(25-22-18)9-10-17(23)20-16-8-4-6-14-13-5-2-3-7-15(13)21-19(14)16/h2-3,5,7,11,16,21H,4,6,8-10H2,1H3,(H,20,23) |
InChI Key |
UBFZFVCAKSHLGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2CCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.